molecular formula C15H11Cl2FN2O3 B2473666 Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate CAS No. 1798046-56-6

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate

Cat. No.: B2473666
CAS No.: 1798046-56-6
M. Wt: 357.16
InChI Key: PRPWWUMJDHLYRE-UHFFFAOYSA-N
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Description

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate is a complex organic compound that features a combination of fluorine, chlorine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate typically involves multiple steps, starting with the preparation of the core benzoate structure, followed by the introduction of the pyridine and fluorine groups. Common synthetic routes include:

    Formation of the Benzoate Core: This step involves the esterification of 4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Pyridine Group: The pyridine moiety is introduced through a nucleophilic substitution reaction, where 3,6-dichloropyridine reacts with a suitable nucleophile.

    Formamido Group Addition: The formamido group is added via a formylation reaction, typically using formic acid or a formamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine and fluorine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s formamido group can form hydrogen bonds with active sites, while the pyridine and fluorine groups enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(3,5-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate
  • Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-chlorobenzoate
  • Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-bromobenzoate

Uniqueness

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate is unique due to the presence of both fluorine and chlorine atoms, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in various chemical and biological applications.

Properties

IUPAC Name

methyl 3-[[(3,6-dichloropyridine-2-carbonyl)amino]methyl]-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O3/c1-23-15(22)8-2-4-11(18)9(6-8)7-19-14(21)13-10(16)3-5-12(17)20-13/h2-6H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPWWUMJDHLYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)CNC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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